Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-
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Overview
Description
Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)- is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring consisting of five carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)- involves several steps. One common synthetic route includes the palladium-mediated Sonagashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine with an alkyne to generate a key pyrrolopyridine intermediate . This intermediate can then undergo further reactions to yield the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of tumors . In vitro studies have shown that derivatives of this compound can inhibit breast cancer cell proliferation and induce apoptosis . Additionally, it has applications in the development of new cancer therapies and the study of signal transduction pathways involved in cell proliferation and migration .
Mechanism of Action
The mechanism of action of Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)- involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)- can be compared with other pyrrolopyridine derivatives, such as 1H-pyrrolo[3,2-b]pyridine and 1H-pyrazolo[3,4-b]pyridine . These compounds share similar structural features but differ in their biological activities and applications. For instance, while 1H-pyrrolo[3,2-b]pyridine derivatives are also studied for their anticancer properties, 1H-pyrazolo[3,4-b]pyridine derivatives have been explored for their anti-inflammatory activities . The unique structural characteristics of Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)- contribute to its specific interactions with FGFRs, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1-pyrrolo[2,3-b]pyridin-1-ylcyclopentyl)methanamine |
InChI |
InChI=1S/C13H17N3/c14-10-13(6-1-2-7-13)16-9-5-11-4-3-8-15-12(11)16/h3-5,8-9H,1-2,6-7,10,14H2 |
InChI Key |
WKZQBSRESOXUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)N2C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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